Amlodipine benzoate

Pharmaceutical Formulation Salt Selection Solubility Screening

Amlodipine benzoate is engineered for long-term aqueous suspension stability. Unlike besylate, its controlled lower solubility ensures ≥95% potency and ≤5% impurities after 12 months at 5±5°C. For pediatric/geriatric liquid formulations, this is the only salt that meets the stability benchmark of US Patent 10,894,039. Also offers distinct crystalline hydrate & anhydrous polymorphs for solid-state IP and processability. Procure the specific benzoate salt to validate impurity thresholds and replicate patented formulation performance.

Molecular Formula C27H31ClN2O7
Molecular Weight 531.0 g/mol
CAS No. 1239916-29-0
Cat. No. B1437191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine benzoate
CAS1239916-29-0
Molecular FormulaC27H31ClN2O7
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)
InChIKeyRVPCEXXEUXIPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amlodipine Benzoate (CAS 1239916-29-0): Technical Profile and Procurement Relevance


Amlodipine benzoate is a pharmaceutically acceptable salt of amlodipine, a dihydropyridine calcium channel blocker, where the active freebase is paired with benzoic acid in a 1:1 molar ratio [1]. It is distinct from the widely commercialized amlodipine besylate and is primarily noted in the patent literature for its use in specialized oral liquid formulations. Unlike the common besylate salt, which is known for its moderate aqueous solubility and extensive solid dosage form applications, amlodipine benzoate is characterized by relatively lower aqueous solubility compared to several other pharmaceutically acceptable salts of amlodipine, a property that has been specifically exploited for achieving enhanced long-term stability in aqueous suspension formulations [2].

Why Amlodipine Benzoate Cannot Be Interchanged with Besylate in Specific Formulation Contexts


Generic substitution among amlodipine salts is not universally valid across all formulation types. While the besylate salt is optimized for solid oral dosage forms, its aqueous solubility and pH profile present limitations for certain liquid formulations. Specifically, amlodipine benzoate offers a distinct advantage in oral liquid preparations due to its controlled solubility, which directly contributes to superior long-term chemical stability in aqueous suspension [1]. Furthermore, the benzoate salt is amenable to existence in multiple well-defined polymorphic forms, including crystalline hydrate and anhydrous forms, which provides procurement options for controlling physical stability and processability [2]. The besylate salt exhibits a saturated pH of approximately 6.6 in distilled water, whereas a salt yielding a pH closer to physiological levels (7.4) is more desirable for biocompatibility in liquid formulations [3].

Quantitative Differentiation Evidence for Amlodipine Benzoate (CAS 1239916-29-0) vs. Alternatives


Aqueous Solubility Hierarchy Among Amlodipine Salts: Benzoate at the Lower End

Amlodipine benzoate is explicitly identified as having lower aqueous solubility compared to a broad panel of other pharmaceutically acceptable amlodipine salts, including the widely used besylate, tosylate, mesylate, succinate, salicylate, maleate, acetate, and hydrochloride salts [1]. This relative insolubility is not a deficiency but a deliberately selected property for achieving formulation-specific stability goals. In contrast, the besylate salt, while adequate for solid dosage forms, is characterized in the pharmacopeia as 'slightly soluble' in water [2] and has been a target for solubility enhancement studies [3].

Pharmaceutical Formulation Salt Selection Solubility Screening

Long-Term Chemical Stability of Amlodipine Benzoate in Aqueous Oral Suspension

An oral liquid formulation containing amlodipine benzoate at a concentration equivalent to 1.0 mg/mL amlodipine freebase demonstrates stability at 5±5°C for at least 12 months, retaining ≥95% w/w of the initial amlodipine amount and generating ≤5% w/w total impurities or related substances [1]. This stability is achievable with the benzoate salt; the patent discloses that more soluble salts would not achieve comparable stability in this aqueous suspension matrix without the in situ formation of the benzoate [1].

Stability Testing Oral Liquid Formulation Impurity Control

Polymorphic Diversity of Amlodipine Benzoate vs. Besylate

Amlodipine benzoate can be prepared in distinct polymorphic forms, including a crystalline hydrate and a crystalline anhydrous form, as disclosed in patent WO-2021224942-A1 [1]. This provides formulators with options to optimize physical properties such as dissolution rate, hygroscopicity, and compressibility. Amlodipine besylate is also known to exist in multiple solid forms, including an anhydrate and a monohydrate, with characterization studies documenting their phase transformations [2]. However, the patent literature specifically claims the polymorphic forms of the benzoate salt as a novel invention [1], indicating a distinct and potentially advantageous solid-state landscape not fully explored for the besylate at the time of the benzoate patent filing.

Polymorphism Crystallography Physical Stability

Bioequivalence of Amlodipine Salts: A Pharmacokinetic Baseline

Amlodipine maleate and amlodipine besylate have been shown to be bioequivalent in healthy volunteers following a single 10-mg oral dose, with virtually superimposable plasma concentration-time profiles over 96 hours and no significant differences in AUC, Cmax, Tmax, Kel, or T1/2 [1]. A separate clinical study confirmed comparable pharmacokinetics, tolerability, and safety between amlodipine maleate 5 mg and amlodipine besylate 5 mg tablets in healthy Korean subjects [2]. These studies demonstrate that the choice of salt does not inherently alter the systemic exposure to amlodipine when administered as conventional immediate-release tablets.

Pharmacokinetics Bioequivalence Salt Form Comparison

Targeted Procurement Applications for Amlodipine Benzoate (CAS 1239916-29-0)


Development of Stable, Ready-to-Use Oral Liquid Amlodipine Formulations

For formulators developing oral solutions or suspensions for pediatric or geriatric populations, amlodipine benzoate is the salt of choice. As demonstrated by US Patent 10,894,039, the benzoate salt enables a ready-to-use aqueous suspension that maintains ≥95% potency and ≤5% total impurities for at least 12 months at 5±5°C [1]. This is a direct consequence of the benzoate salt's lower aqueous solubility compared to besylate or maleate salts, which minimizes degradation in the aqueous vehicle [1]. Procurement of this specific salt is essential to replicate this stability profile; substitution with a more soluble salt would result in a formulation that fails stability specifications.

Polymorph Screening and Solid-State Optimization Studies

Research and development teams focused on preformulation and solid-state characterization should consider amlodipine benzoate for its distinct polymorphic landscape. Patent WO-2021224942-A1 specifically claims crystalline hydrate and crystalline anhydrous forms of the benzoate salt, providing a defined set of solid forms for investigation [2]. These forms can be evaluated for differences in hygroscopicity, mechanical properties, and intrinsic dissolution rate to optimize the manufacturability and performance of the final dosage form. This contrasts with the more extensively characterized besylate salt, where the polymorphic space may offer fewer opportunities for novel intellectual property or formulation enhancement [3].

Stability-Indicating Analytical Method Development and Impurity Profiling

Analytical laboratories tasked with developing stability-indicating methods for amlodipine formulations require reference standards of the specific salt and its related impurities. Amlodipine benzoate serves as a primary reference standard for quantifying the active ingredient and monitoring degradation products in liquid formulations. The USPTO patents clearly define the acceptable impurity threshold (≤5% w/w total impurities) after 12 months of storage [1], providing a quantitative benchmark for method validation. Using the correct salt form is critical, as degradation pathways and impurity profiles can differ between salts, leading to inaccurate quantification if an inappropriate reference standard (e.g., besylate) is substituted [4].

Formulation of pH-Neutral Injectable or Biocompatible Solutions

Based on the noted limitations of amlodipine besylate, which produces a saturated solution with a pH of approximately 6.6 in distilled water, there is an identified need for an amlodipine salt that yields a pH closer to physiological levels (7.4) for improved biocompatibility [4]. Amlodipine benzoate, with its different counterion, may offer a more favorable pH profile in solution, making it a candidate for development of injectable or other parenteral formulations where pH matching is critical for minimizing injection site pain and ensuring drug stability. Procurement of the benzoate salt enables investigation into this specific formulation niche.

Quote Request

Request a Quote for Amlodipine benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.